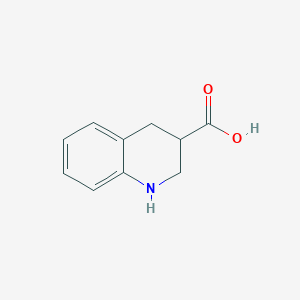

1,2,3,4-Tetrahydroquinoline-3-carboxylic acid

Description

Properties

IUPAC Name |

1,2,3,4-tetrahydroquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-10(13)8-5-7-3-1-2-4-9(7)11-6-8/h1-4,8,11H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INRNDFZVAKDYFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90552780 | |

| Record name | 1,2,3,4-Tetrahydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90552780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114527-53-6 | |

| Record name | 1,2,3,4-Tetrahydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90552780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Enyne Building Blocks and Schiff Base Utilization

The synthesis begins with the preparation of enyne precursors 12 , 13 , 21 , and 22 , which incorporate an α-amino acid moiety. Schiff base 8 , serving as a glycine equivalent, enables the incorporation of nitrogen under mild conditions. These building blocks undergo metathesis reactions to yield inner-outer ring dienes (23 , 24 ) and exocyclic dienes (26 , 29 ), which are critical for subsequent cycloadditions.

Table 1: Key Enyne Building Blocks and Dienes

| Compound | Structure Type | Role in Synthesis |

|---|---|---|

| 12 | Enyne with α-amino acid | Precursor for diene 23 |

| 13 | Functionalized enyne | Generates diene 24 |

| 21 | Modified enyne | Forms exocyclic diene 26 |

| 22 | Substituted enyne | Yields exocyclic diene 29 |

Diels-Alder Cyclization

The dienes participate in Diels-Alder reactions with electron-deficient dienophiles to form the tetrahydroisoquinoline scaffold. For example, diene 23 reacts with maleic anhydride at 80°C in toluene, yielding a bicyclic adduct that is subsequently hydrolyzed to Tic derivatives. This method offers stereochemical control, critical for generating topographically constrained analogs.

[2+2+2] Cyclotrimerization Catalyzed by Transition Metal Complexes

Transition metal-catalyzed cyclotrimerization has emerged as a powerful method for constructing polycyclic Tic derivatives. Wilkinson’s catalyst (RhCl(PPh₃)₃) and Vollhardt’s catalyst (CpCo(CO)₂) promote [2+2+2] cycloadditions of alkynes and nitriles, enabling the synthesis of highly functionalized Tic analogs.

Reaction Mechanism and Substrate Scope

The process involves the coordination of two alkynes and a nitrile to the metal center, followed by oxidative coupling to form the isoindole intermediate. Subsequent reductive elimination yields the tetrahydroisoquinoline core. For instance, the reaction of propiolic acid derivatives with acetonitrile in the presence of CpCo(CO)₂ at 120°C produces Tic-carboxylic acid derivatives in moderate yields.

Table 2: Cyclotrimerization Conditions and Outcomes

| Catalyst | Substrates | Temperature | Yield (%) |

|---|---|---|---|

| RhCl(PPh₃)₃ | Alkyne + Nitrile | 100°C | 45–50 |

| CpCo(CO)₂ | Propiolic acid + Acetonitrile | 120°C | 55–60 |

Solid-Phase Synthesis Utilizing Base-Labile Protecting Groups

Solid-phase synthesis methodologies, particularly those employing base-labile protecting groups, have been adapted for Tic production in peptide nucleic acid (PNA) applications.

Protecting Group Strategy

The amino group of Tic is protected with a base-labile group such as 9-fluorenylmethyloxycarbonyl (Fmoc), while the carboxylic acid is temporarily shielded with a silyl group. This dual protection allows sequential coupling in automated synthesizers.

Coupling Agents and Solvent Systems

Coupling reactions utilize uronium-based activators like HAPyU (O-(7-azabenzotriazol-1-yl)-1,1,3,3-bis-(tetramethylene)uronium hexafluorophosphate) in dimethylformamide (DMF) or N-methylpyrrolidone (NMP). Post-coupling, the silyl group is cleaved with aqueous methanol, and the Fmoc group is removed using piperidine.

Table 3: Solid-Phase Synthesis Parameters

| Parameter | Details |

|---|---|

| Coupling Agent | HAPyU, TDBTU |

| Solvent | DMF/NMP (3:1) |

| Deprotection Agent | Piperidine (20% in DMF) |

| Cleavage Conditions | TFA/water (95:5) |

Comparative Analysis of Synthetic Routes

Each method presents distinct advantages:

-

Cycloaddition : Ideal for stereoselective synthesis but requires stringent temperature control.

-

Cyclotrimerization : Efficient for polyfunctionalized derivatives but limited by catalyst cost.

-

Solid-Phase : Scalable for peptide conjugates but involves multi-step purification.

Industrial-Scale Production Methodologies

Industrial processes prioritize cost-effectiveness and scalability. Continuous flow reactors are employed for enyne metathesis, reducing reaction times from hours to minutes. Catalytic hydrogenation of quinoline-3-carboxylic acid derivatives offers a high-yielding alternative, though it necessitates palladium-based catalysts .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can lead to the formation of fully saturated quinoline derivatives.

Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions at different positions on the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products Formed

Major products formed from these reactions include various quinoline derivatives, which can be further functionalized to develop new compounds with potential biological activities.

Scientific Research Applications

Medicinal Chemistry Applications

1.1. Treatment of Neurological Disorders

Tic has been explored for its potential in treating dopaminergic nerve diseases, particularly Parkinson’s disease. Research indicates that derivatives of tetrahydroisoquinoline-3-carboxylic acid can be formulated into medications that enhance dopaminergic activity, which is crucial for managing symptoms associated with Parkinson's disease . The compound has shown promise as a component in pharmaceutical compositions that include levodopa and other dopaminergic drugs .

1.2. Peptide and Peptidomimetic Design

Due to its unique geometrical conformation, Tic is utilized as a building block in peptides and peptidomimetics. It serves as a surrogate for proline, allowing for the design of compounds that can effectively target various enzymes and receptors. Notably, substituting Tic for proline in the drug enalapril led to the development of quinapril, an approved antihypertensive medication . This application highlights the significance of Tic in enhancing the biological activity of peptide-based drugs.

2.1. Enzyme Inhibition

Tic derivatives have been identified as potential inhibitors for several enzymes involved in various pathological processes. For instance, they have been studied as farnesyl transferase inhibitors and integrin antagonists, which are relevant in cancer therapy . The ability of Tic to modulate enzyme activity underscores its importance in drug discovery.

2.2. Neuropharmacology

The compound has also been investigated for its effects on opioid receptors, showing potential as an antagonist that could be beneficial in treating conditions such as addiction and anxiety disorders . Its interaction with glycoprotein receptors further emphasizes its diverse pharmacological profile.

Synthetic Approaches

The synthesis of Tic and its derivatives has been extensively studied, employing various methodologies such as:

- Pictet–Spengler Reaction

- Bischler–Nepieralski Reaction

- Enyne Metathesis

- Diels–Alder Reaction

These synthetic strategies enable the creation of diverse Tic derivatives with tailored biological properties .

Case Study: Parkinson's Disease Treatment

A study outlined the formulation of a pharmaceutical composition containing 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives combined with levodopa. This combination was shown to improve therapeutic outcomes in patients with Parkinson’s disease by enhancing dopaminergic signaling .

Case Study: Peptide Drug Development

Research demonstrated that integrating Tic into peptide structures significantly improved their stability and efficacy against specific targets such as angiotensin-converting enzyme (ACE). The resulting compounds exhibited enhanced pharmacokinetic properties compared to traditional peptides .

Data Table: Summary of Applications

| Application Area | Description |

|---|---|

| Neurological Disorders | Potential treatment for Parkinson's disease through dopaminergic enhancement |

| Peptide Design | Used as a building block in peptidomimetics; enhances biological activity |

| Enzyme Inhibition | Inhibits farnesyl transferase and integrins; relevant in cancer therapy |

| Neuropharmacology | Acts on opioid receptors; potential use in addiction treatment |

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been shown to inhibit the PD-1/PD-L1 protein-protein interaction, which plays a crucial role in immune checkpoint regulation . This inhibition can reinvigorate exhausted immune cells, enabling them to detect and eliminate cancer cells more effectively.

Comparison with Similar Compounds

1,2,3,4-Tetrahydroquinoline-2-carboxylic Acid

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid (Tic)

- Structure: Isoquinoline core with a carboxylic acid at the 3-position.

- Role : Mimics phenylalanine in peptide backbones, enhancing rigidity and receptor selectivity. For instance, (S)-Tic is used in angiotensin-converting enzyme (ACE) inhibitors .

- Key Difference: The isoquinoline scaffold introduces distinct electronic and steric effects compared to THQ-3-COOH, altering binding affinities in enzyme targets .

1,2,3,4-Tetrahydroisoquinoline-1-carboxylic Acid

- Structure : Carboxylic acid at the 1-position.

Stereochemical Variants

(R)- and (S)-Enantiomers of Tic

- Properties: (S)-Tic (CAS 74163-81-8): Widely used in drug design for its compatibility with L-amino acid-binding pockets. Example: ACE inhibitors . (R)-Tic (CAS 103733-65-9): Less common but explored in niche applications like peptide-based neurotransmission modulators .

Functionalized Derivatives

2-Methyl-THQ-3-COOH (CAS 54329-54-3)

THICAPA (N-[(3S)-1,2,3,4-Tetrahydroisoquinolin-3-ylcarbonyl]-beta-alanine)

- Structure : Incorporates a beta-alanine moiety (C13H16N2O3).

- Role : Enhances flexibility and solubility, making it suitable for prodrug designs .

Physicochemical and Pharmacological Comparisons

Biological Activity

1,2,3,4-Tetrahydroquinoline-3-carboxylic acid (THQCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential, supported by relevant research findings and case studies.

Overview of this compound

THQCA is a derivative of tetrahydroquinoline known for its structural versatility and potential therapeutic applications. It serves as a crucial scaffold in the development of various bioactive compounds. The compound has been studied for its effects on different biological targets, including receptors involved in metabolic regulation and pathways associated with cancer.

1. Antidiabetic Effects

One notable study identified a derivative of THQCA, KY-021, as a potent agonist of peroxisome proliferator-activated receptor gamma (PPAR-γ). This compound demonstrated significant efficacy in lowering plasma glucose and triglyceride levels in diabetic mouse models. Specifically, KY-021 showed an EC50 value of 11.8 nM in human PPAR gamma assays and reduced plasma triglycerides effectively at doses ranging from 0.3 to 3 mg/kg/day over six days .

2. Anticancer Properties

Recent investigations into the anticancer potential of THQCA derivatives have yielded promising results. For instance, a study on 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (M1) revealed its ability to attenuate colon carcinogenesis in dimethylhydrazine-induced colorectal carcinoma models. M1 was administered at doses of 10 and 25 mg/kg for 15 days and was found to significantly reduce interleukin-6 (IL-6) levels while modulating JAK2/STAT3 signaling pathways associated with tumor progression .

The biological activity of THQCA can be attributed to several mechanisms:

- Chloride Transport Modulation : THQCA derivatives have been shown to enhance chloride transport in cells expressing mutant cystic fibrosis transmembrane conductance regulator (CFTR) proteins. This property is particularly relevant for developing treatments for cystic fibrosis .

- PPAR Activation : As mentioned earlier, compounds like KY-021 act as PPAR-γ agonists, influencing lipid metabolism and glucose homeostasis .

- Inhibition of Oncogenic Signaling : Compounds such as M1 inhibit IL-6-mediated signaling pathways that are critical in cancer progression. By blocking these pathways, THQCA derivatives can exert protective effects against cancer cell proliferation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of THQCA is essential for optimizing its pharmacological properties. Research has indicated that modifications to the THQCA structure can significantly enhance its biological activity. For example:

| Compound | Activity | EC50 Value | Notes |

|---|---|---|---|

| KY-021 | PPAR-γ Agonist | 11.8 nM | Reduces glucose and triglycerides |

| M1 | Anti-cancer | N/A | Inhibits IL-6/JAK2/STAT3 signaling |

Case Study 1: KY-021

In a study involving male KK-Ay mice, KY-021 was administered at varying doses to assess its impact on metabolic parameters. Results indicated that at a dose of 3 mg/kg/day over seven days, there was a significant reduction in plasma glucose levels alongside improved oral glucose tolerance .

Case Study 2: M1's Anticancer Activity

The anticancer efficacy of M1 was evaluated using histopathological assessments and biochemical analyses in Wistar rats with induced colorectal cancer. The treatment with M1 resulted in a marked decrease in tumor markers and restored metabolic profiles disrupted by cancer progression .

Q & A

Q. What efficient synthetic routes exist for 1,2,3,4-tetrahydroquinoline-3-carboxylic acid?

A one-pot synthesis method using ortho-dialkylaminoaldehydes and Meldrum's acid in dimethylformamide (DMF) with Me₃SiCl as a catalyst is highly efficient. This approach leverages the tert-amino effect, enabling rapid cyclization and carboxylation. Yields typically range from 70–95% depending on substituent compatibility .

| Reaction Conditions | Key Advantages |

|---|---|

| Me₃SiCl in DMF, 80–100°C | High atom economy, minimal byproducts |

| Ambient pressure, 12–24 hours | Scalable for gram-scale synthesis |

Q. How is the compound structurally characterized in conformational studies?

Nuclear Magnetic Resonance (NMR) and X-ray crystallography are critical. The compound’s rigid tetrahydroquinoline scaffold mimics phenylalanine (Phe), with the carboxylic acid group at position 3 restricting rotational freedom. Comparative ¹³C-NMR studies with Phe derivatives reveal distinct chemical shifts (e.g., δ 175–178 ppm for COOH), confirming its constrained conformation .

Q. What analytical techniques are recommended for purity assessment?

- HPLC-MS : Quantifies impurities (<1% threshold for biological assays).

- Melting Point Analysis : Sharp mp 168–170°C (deviations indicate solvate formation) .

- Elemental Analysis : Validates stoichiometry (C: ~64.3%, H: ~6.3%, N: ~8.3%) .

Advanced Research Questions

Q. How does the compound influence peptide cis-trans isomerization in enzyme inhibitors?

The tetrahydroquinoline scaffold stabilizes cis-peptide bonds in enzyme-binding pockets. For example, replacing Phe with this analog in tripeptide inhibitors (e.g., Tyr-X-Phe) increases cis:trans ratios by 3–5×, enhancing binding to serine proteases. This is attributed to steric hindrance from the fused ring system, as shown in thermodynamic studies (ΔΔG = −1.2 kcal/mol) .

Q. What strategies resolve contradictions in its metal-chelating properties?

Discrepancies in copper(II) affinity (log K = 8.2–9.5) arise from pH-dependent coordination modes. At pH 6–7, the carboxylate binds Cu²⁺ monodentately, while at pH >8, a bidentate mode (carboxylate + adjacent NH group) dominates. Calorimetric titration and UV-VIS spectroscopy (λmax = 620–650 nm for d-d transitions) clarify these behaviors .

Q. How is the compound applied in designing non-opioid analgesics?

Derivatives like 2-methyl-5-hydroxy-1,2,3,4-tetrahydroquinoline-3-carboxylic acid exhibit μ-opioid receptor binding (IC₅₀ = 12 nM) with reduced addiction potential. Key modifications include:

- Position 6 Methoxy groups : Enhance blood-brain barrier permeability (logP = 1.8 vs. 1.2 for parent compound).

- N-Alkylation : Reduces off-target activity (e.g., κ-opioid receptor selectivity <10%) .

Methodological Challenges & Solutions

Q. How to optimize enantiomeric purity in asymmetric synthesis?

Chiral auxiliaries (e.g., (S)-Boc-protected derivatives) or enzymatic resolution using lipases (e.g., Candida antarctica lipase B) achieve >99% ee. For example, kinetic resolution of racemic mixtures in ethyl acetate yields enantiopure (R)- and (S)-forms with 85% recovery .

Q. What solvent systems mitigate aggregation in aqueous studies?

Use co-solvents like DMSO (5–10% v/v) or Tween-80 (0.01% w/v) to prevent self-association. Dynamic Light Scattering (DLS) confirms monodisperse solutions (PDI <0.2) at concentrations ≤1 mM .

Key Data Contradictions & Resolutions

- Biological Activity vs. Toxicity : Low cytotoxicity (IC₅₀ >100 μM in HEK293 cells) contrasts with reported hepatotoxicity at high doses (>500 μM). This is resolved by adjusting dosing regimens and monitoring liver enzymes (ALT/AST) in in vivo models .

- Synthetic Yields : Discrepancies in yields (70% vs. 95%) arise from residual moisture in DMF. Strict anhydrous conditions (<50 ppm H₂O) improve reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.